![molecular formula C45H52ClN7O13 B12380941 (2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide” is a complex organic molecule. It contains multiple functional groups, including indole, benzoyl, methoxy, and triazole moieties, as well as hydroxyl and amide functionalities. This compound is likely to exhibit a range of chemical and biological activities due to its diverse structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would involve multiple steps, each targeting the formation of specific bonds and functional groups. Key steps might include:
- Formation of the indole ring system.
- Introduction of the 4-chlorobenzoyl group.
- Coupling of the indole derivative with the butylamine linker.
- Formation of the triazole ring.
- Attachment of the sugar moiety.
Each step would require specific reagents and conditions, such as:
Indole formation: Fischer indole synthesis using phenylhydrazine and a ketone.
Benzoylation: Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Triazole formation: Click chemistry using azides and alkynes.
Glycosylation: Use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions at the benzoyl or indole moieties.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and catalysis. Molecular docking studies and biochemical assays would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide
- **this compound
Uniqueness
The unique combination of functional groups and structural features sets this compound apart from others. Its potential for diverse chemical reactions and biological activities makes it a valuable target for further research and development.
Properties
Molecular Formula |
C45H52ClN7O13 |
|---|---|
Molecular Weight |
934.4 g/mol |
IUPAC Name |
(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide |
InChI |
InChI=1S/C45H52ClN7O13/c1-25-31(32-21-30(64-2)11-12-34(32)53(25)44(63)27-7-9-28(46)10-8-27)22-39(58)47-15-3-4-16-48-43(62)33(49-38(57)14-6-26-5-13-35(55)36(56)19-26)20-29-23-52(51-50-29)17-18-65-45-42(61)41(60)40(59)37(24-54)66-45/h5-14,19,21,23,33,37,40-42,45,54-56,59-61H,3-4,15-18,20,22,24H2,1-2H3,(H,47,58)(H,48,62)(H,49,57)/b14-6+/t33-,37-,40+,41-,42-,45?/m0/s1 |
InChI Key |
MNLDTRLEUDHOGJ-JEVDTPBLSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)[C@H](CC4=CN(N=N4)CCOC5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O)NC(=O)/C=C/C6=CC(=C(C=C6)O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCCCNC(=O)C(CC4=CN(N=N4)CCOC5C(C(C(C(O5)CO)O)O)O)NC(=O)C=CC6=CC(=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


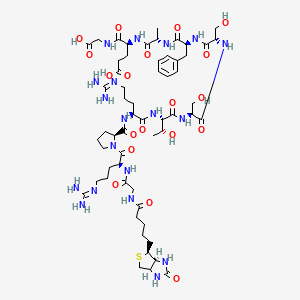


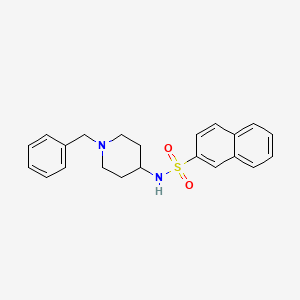
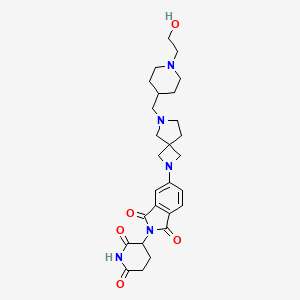

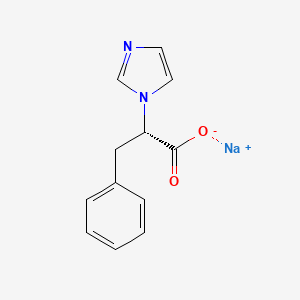
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)
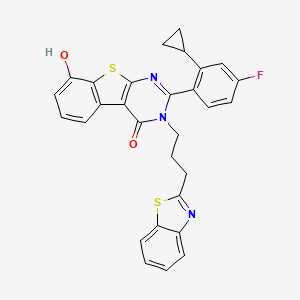
![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)
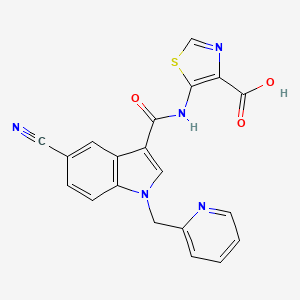
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)
